![molecular formula C11H12O2S B070884 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one CAS No. 175203-51-7](/img/structure/B70884.png)

1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored through various methodologies, including microwave-assisted synthesis, offering eco-friendly and efficient routes. For instance, Azmy et al. (2021) described the chemoselective synthesis of novel antitumor and antimicrobial compounds utilizing microwave-assisted, solvent-free one-pot reactions, highlighting the effectiveness of such methods in synthesizing thiophene derivatives with significant purity and yield under eco-friendly conditions (Azmy et al., 2021).

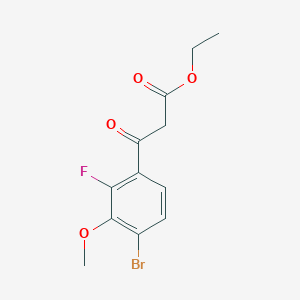

Molecular Structure Analysis

Crystallographic and spectroscopic characterizations play a crucial role in confirming the molecular structure of synthesized compounds. The study by Azmy et al. (2021) provides detailed insights into the crystallographic and spectroscopic characterization of their synthesized molecules, including X-ray single-crystal diffraction and density functional theory calculations, ensuring a deep understanding of the molecular geometry and electronic structure of thiophene derivatives.

Chemical Reactions and Properties

The reactivity of thiophene derivatives towards forming complexes with metals, as well as their participation in various chemical reactions, including cyclocondensation and photoinduced oxidative annulation, has been extensively studied. Sancak et al. (2007) explored the synthesis and characterization of Cu(II), Ni(II), and Fe(II) complexes with a new substituted triazole Schiff base derived from thiophene compounds, emphasizing the diverse chemical reactivity of thiophene derivatives (Sancak et al., 2007).

Aplicaciones Científicas De Investigación

Photochromic Properties

- Compounds containing thienyl rings, such as 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one, have been studied for their photochromic properties. Photochromic dihetarylethenes, which include thienylazoles and diarylethenes, show promise in applications like optical data storage and smart windows due to their ability to change color under light exposure (Krayushkin et al., 2001).

Synthesis and Characterization

- Research has been conducted on the synthesis and characterization of compounds with thienyl groups, including studies on their ring-opening reactions and structural properties. For instance, the synthesis of compounds with thienyl ligands attached to metal centers has been explored, revealing insights into their chemical behavior and potential applications in catalysis or materials science (Chisholm et al., 1997).

Green Synthesis Approaches

- The development of green synthesis methods for thienyl-containing compounds is an area of interest. A study presented a clean and environmentally friendly route for synthesizing thieno[2,3-c]xanthen-6-ones, demonstrating the potential of photochemical processes in sustainable chemistry (Jindal et al., 2014).

Antimicrobial and Antitumor Properties

- There is growing interest in the antimicrobial and antitumor potential of compounds with thienyl groups. Research into the synthesis of novel molecules like (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one has shown promising results in this area, offering new avenues for drug development and therapeutic applications (Azmy et al., 2021).

Organogelators and Anion Recognition

- Thienyl compounds have been explored as organogelators, with potential applications in fields like materials science and sensor technology. The synthesis of tetraarylcyclopentadienones with thienyl substituents has led to the discovery of new low molecular weight gelators capable of responding to stimuli like thermal and ultrasound changes (Boiani et al., 2012).

Propiedades

IUPAC Name |

1-[5-(3-hydroxy-3-methylbut-1-ynyl)thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-8(12)10-5-4-9(14-10)6-7-11(2,3)13/h4-5,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXNKLZPFBADFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C#CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349798 |

Source

|

| Record name | 1-[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one | |

CAS RN |

175203-51-7 |

Source

|

| Record name | 1-[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)